molecular formula C19H20N3O6P B11417130 Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11417130
M. Wt: 417.4 g/mol
InChI Key: PCXHVAGLMAKNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a nitrophenyl group, and a phosphonate ester, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the nitrophenyl group and the phosphonate ester. Common reagents used in these reactions include various amines, nitro compounds, and phosphonate esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate ester can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted oxazoles, nitro-substituted phosphonates, and other functionalized derivatives.

Scientific Research Applications

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-thiazol-4-YL)phosphonate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-imidazol-4-YL)phosphonate: Contains an imidazole ring, offering different chemical properties.

Uniqueness

Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups, which provides distinct reactivity and interaction profiles compared to similar compounds. Its oxazole ring and phosphonate ester make it particularly versatile in various chemical and biological applications.

Properties

Molecular Formula

C19H20N3O6P

Molecular Weight

417.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20N3O6P/c1-13-7-9-14(10-8-13)12-20-18-19(29(25,26-2)27-3)21-17(28-18)15-5-4-6-16(11-15)22(23)24/h4-11,20H,12H2,1-3H3

InChI Key

PCXHVAGLMAKNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.